
(4-Hydroxyphenyl)triphenylphosphoniumbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxyphenyl)triphenylphosphoniumbromide is a quaternary phosphonium salt with the molecular formula C25H22BrOP. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-hydroxyphenyl moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with 4-bromophenol. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the bromine atom of 4-bromophenol, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using microwave irradiation techniques. This method offers the advantage of reduced reaction times and higher yields. The reaction is typically carried out at 60°C for 30 minutes in the presence of THF .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Hydroxyphenyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxyphenyl)triphenylphosphoniumbromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential antimicrobial properties against pathogenic microorganisms.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Hydroxyphenyl)triphenylphosphoniumbromide involves its interaction with molecular targets through its phosphonium group. The compound can form stable complexes with various substrates, facilitating their transformation in chemical reactions. In biological systems, it can interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
- (4-Bromobenzyl)triphenylphosphonium bromide
- (4-Methoxybenzyl)triphenylphosphonium chloride
- (4-Carboxybutyl)triphenylphosphonium bromide
Comparison: (4-Hydroxyphenyl)triphenylphosphoniumbromide is unique due to the presence of the hydroxy group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical reactions compared to its analogs, which may lack this functional group .
Eigenschaften
Molekularformel |
C24H20BrOP |
|---|---|
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
(4-hydroxyphenyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H19OP.BrH/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H |
InChI-Schlüssel |
OJBUAYQWESRPQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)

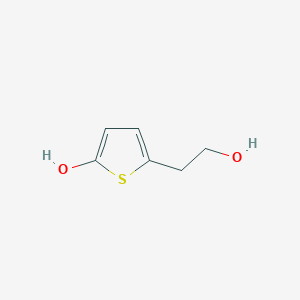




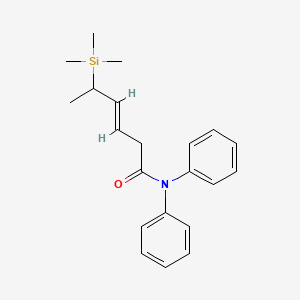
![[1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate](/img/structure/B13140871.png)

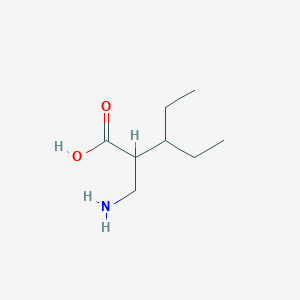
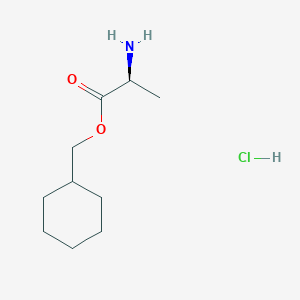
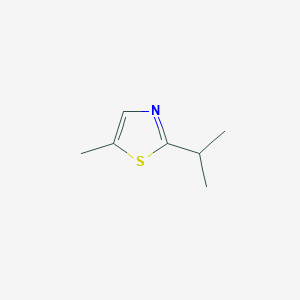
![sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate](/img/structure/B13140896.png)
